5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole (CAS 1909286-56-1) is a specialized chiral azido-azole with the molecular formula C5H8N6 and a molecular weight of 152.16 g/mol. It is categorized as a 1,2,3-triazole derivative and serves as a research intermediate for applications in chemical biology and medicinal chemistry.

Molecular Formula C5H8N6
Molecular Weight 152.16 g/mol
CAS No. 1909286-56-1
Cat. No. B1460273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
CAS1909286-56-1
Molecular FormulaC5H8N6
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESCC(C1=CN=NN1C)N=[N+]=[N-]
InChIInChI=1S/C5H8N6/c1-4(8-9-6)5-3-7-10-11(5)2/h3-4H,1-2H3/t4-/m0/s1
InChIKeyUMOZTRVYKAXTHN-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole (CAS 1909286-56-1): A Chiral Azide Building Block for Click Chemistry and Energetic Materials


5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole (CAS 1909286-56-1) is a specialized chiral azido-azole with the molecular formula C5H8N6 and a molecular weight of 152.16 g/mol [1]. It is categorized as a 1,2,3-triazole derivative and serves as a research intermediate for applications in chemical biology and medicinal chemistry . The compound features a defined (1S)-configured stereocenter, making it valuable for stereoselective investigations, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Why Generic Substitution of 5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole (CAS 1909286-56-1) Is Not Advisable


Generic substitution fails primarily due to the compound's defined (1S)-chiral configuration. In stereoselective research, such as the development of enantiopure drug candidates or catalysts, the use of the (1R)-enantiomer (CAS 1909286-88-9) or a racemic mixture can lead to significantly different, often detrimental, biological or catalytic outcomes . The specific (1S)-azidoethyl group provides a unique spatial orientation for molecular interactions that its mirror image cannot replicate, a critical factor for procurement when absolute stereochemistry is a requirement for experimental validity . While structural analogs like 4-(2-azidoethyl)-1-methyl-1H-1,2,3-triazole (CAS 1909326-98-2) exist, they differ in the substitution pattern on the triazole ring, which alters their reactivity and physicochemical properties, making them unsuitable as direct substitutes in applications demanding a 5-substituted chiral azide .

Quantitative Evidence Guide for 5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole (CAS 1909286-56-1): Comparative Data for Scientific Selection


Chiral Purity and Enantiomeric Differentiation for Stereoselective Applications

This compound is specified and supplied as the single (1S)-enantiomer. Procurement of this specific stereoisomer is critical, as the (1R)-enantiomer (CAS 1909286-88-9) and racemic mixtures are distinct entities with different CAS numbers, indicating separate commercial identities .

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Comparative Thermal Stability and Sensitivity in Energetic Coordination Complexes

The N-azidoethyl-1,2,3-triazole core, of which this compound is a derivative, has been characterized as a ligand for energetic coordination compounds. While direct quantitative data for the isolated free ligand is not publicly available, the compound's utility in this field is established through its successful complexation to metals like silver, a process that yields materials with characterized thermal stability and impact sensitivity [1]. This differentiates it from simpler, non-azidoethyl triazole analogs which lack the energetic azide group required for this application [2].

Energetic Materials Coordination Chemistry Thermal Analysis

Role as a Precursor in Click Chemistry-Driven Bioconjugation and Materials Science

As a bifunctional molecule containing both an azide group and a 1,2,3-triazole core, 5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole is structurally predisposed for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This application is a primary differentiator from simple 1,2,3-triazoles, which lack the reactive azide handle required for further functionalization [1]. Its specific substitution pattern (a 5-substituted 1-methyltriazole) is a known and versatile scaffold for constructing more complex molecular architectures via click chemistry .

Click Chemistry Bioconjugation Materials Science

Recommended Research and Industrial Application Scenarios for 5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole (CAS 1909286-56-1)


Stereoselective Synthesis of Chiral 1,2,3-Triazole-Containing Compounds

This compound is specifically procured as a chiral building block for the enantioselective synthesis of more complex molecules, such as chiral catalysts or biologically active compounds where stereochemistry dictates activity. The defined (1S)-configuration ensures that the resulting products have a predictable and controlled stereochemical outcome .

Click Chemistry-Based Bioconjugation and Chemical Biology

The terminal azide group makes this compound a prime candidate for CuAAC click reactions. It can be conjugated to alkyne-tagged biomolecules (e.g., peptides, oligonucleotides) or polymers for applications in chemical biology, materials science, and the development of novel drug delivery systems .

Synthesis of Energetic Coordination Compounds

Its structural motif is directly applicable in the field of energetic materials. The azidoethyl-triazole core can act as a ligand for metal centers (e.g., silver, copper) to form energetic coordination complexes, which are being investigated as lead-free primary explosives. The azido group is the key energetic moiety [1].

Technical Documentation Hub

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